Spectroscopic data of 2-Fluoro-6-nitrophenylacetonitrile
Spectroscopic data of 2-Fluoro-6-nitrophenylacetonitrile
An In-depth Technical Guide on the Spectroscopic Data of 2-Fluoro-6-nitrophenylacetonitrile
Introduction
2-Fluoro-6-nitrophenylacetonitrile is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a nitrile, a nitro group, and a fluorine atom on a benzene ring—makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and nitrile groups, combined with the electronegativity of the fluorine atom, creates a distinct electronic environment that is reflected in its spectroscopic properties. This guide provides a detailed analysis of the expected spectroscopic data for 2-Fluoro-6-nitrophenylacetonitrile, offering insights into its structural characterization through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on established principles of spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Spectroscopic Implications
The chemical structure of 2-Fluoro-6-nitrophenylacetonitrile is fundamental to understanding its spectroscopic signature. The molecule consists of a benzene ring substituted at positions 1, 2, and 6 with a cyanomethyl (-CH₂CN), a fluorine atom, and a nitro group (-NO₂), respectively.
Figure 1: Chemical structure of 2-Fluoro-6-nitrophenylacetonitrile.
Each functional group imparts characteristic features to the spectra:
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Nitrile Group (-C≡N): Expected to show a sharp, medium-intensity absorption in the IR spectrum and a distinct signal in the ¹³C NMR spectrum.
-
Nitro Group (-NO₂): Will produce strong, characteristic stretching bands in the IR spectrum. Its strong electron-withdrawing nature will significantly deshield adjacent protons and carbons in the NMR spectra.
-
Fluorine Atom (-F): The presence of fluorine is most profoundly observed in NMR through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling, which can complicate the spectra but provides invaluable structural information.[1]
-
Methylene Bridge (-CH₂-): This group will appear as a singlet in the ¹H NMR spectrum (in the absence of chirality) and a distinct signal in the ¹³C NMR spectrum.
-
Aromatic Ring: The substitution pattern will give rise to a specific set of signals in both ¹H and ¹³C NMR spectra, with chemical shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its environment, making IR spectroscopy an excellent tool for identifying functional groups.[2]
Predicted IR Spectrum: The key diagnostic absorption bands for 2-Fluoro-6-nitrophenylacetonitrile are predicted based on data from analogous compounds such as 2-nitrophenylacetonitrile and other fluoronitroaromatics.[3]
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Expected Intensity |
| Nitrile (-C≡N) | C≡N Stretch | 2250 - 2230 | Medium, Sharp |
| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1520 | Strong |
| Symmetric Stretch | 1360 - 1330 | Strong | |
| Aromatic Ring | C=C Stretch | 1610 - 1580 | Medium-Weak |
| C-H Stretch | 3100 - 3000 | Medium-Weak | |
| Aliphatic (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium-Weak |
| Fluoroaromatic | C-F Stretch | 1270 - 1100 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 2-Fluoro-6-nitrophenylacetonitrile sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 2-Fluoro-6-nitrophenylacetonitrile, both ¹H and ¹³C NMR will provide critical connectivity information.
¹H NMR Spectroscopy
Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. Chemical shift (δ) indicates the electronic environment of a proton, while spin-spin coupling reveals the number of neighboring protons.
Predicted ¹H NMR Spectrum: The spectrum is expected to show signals for the three aromatic protons and the two methylene protons. The chemical shifts are predicted based on the additive effects of the substituents on the benzene ring, with data from compounds like 2-nitrophenylacetonitrile and p-nitrophenylacetonitrile serving as a reference.[4][5][6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet of doublets (dd) or Triplet (t) | ³J(H3-H4) ≈ 8 Hz, ⁴J(H3-F) ≈ 4-6 Hz |
| H-4 | 7.6 - 7.8 | Triplet (t) or Triplet of doublets (td) | ³J(H4-H3) ≈ 8 Hz, ³J(H4-H5) ≈ 8 Hz |
| H-5 | 7.9 - 8.1 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 8 Hz, ⁵J(H5-F) ≈ 2-3 Hz |
| -CH₂CN | 4.1 - 4.3 | Singlet (s) | N/A |
Causality: The nitro and nitrile groups are strongly electron-withdrawing, causing the aromatic protons to be significantly deshielded (shifted downfield). The methylene protons are adjacent to both the electron-withdrawing aromatic ring and the nitrile group, also placing them downfield. The multiplicity of the aromatic signals will be complex due to both H-H and H-F coupling.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 2-Fluoro-6-nitrophenylacetonitrile in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The spectral width should cover the range from 0 to 10 ppm.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Theoretical Principles: ¹³C NMR provides information about the carbon skeleton of a molecule. A key feature in the spectrum of 2-Fluoro-6-nitrophenylacetonitrile will be the presence of C-F coupling, which splits the signals of carbons close to the fluorine atom into doublets or multiplets.[1] The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms (¹J > ²J > ³J).
Predicted ¹³C NMR Spectrum:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C-1 (C-CH₂CN) | 125 - 130 | Doublet (d) | ²J(C1-F) ≈ 15-25 Hz |
| C-2 (C-F) | 158 - 162 | Doublet (d) | ¹J(C2-F) ≈ 240-260 Hz |
| C-3 | 120 - 125 | Doublet (d) | ²J(C3-F) ≈ 20-30 Hz |
| C-4 | 135 - 140 | Doublet (d) | ³J(C4-F) ≈ 5-10 Hz |
| C-5 | 130 - 135 | Singlet (s) or small doublet | ⁴J(C5-F) ≈ 0-3 Hz |
| C-6 (C-NO₂) | 148 - 152 | Doublet (d) | ³J(C6-F) ≈ 5-10 Hz |
| -CH₂CN | 20 - 25 | Singlet (s) | N/A |
| -C≡N | 115 - 118 | Singlet (s) | N/A |
Causality: The carbon directly attached to the fluorine (C-2) will exhibit a very large one-bond coupling constant (¹J(C-F)) and be significantly shifted downfield. Carbons two and three bonds away will show smaller, but still significant, coupling.[1][7] The carbons attached to the electron-withdrawing nitro and nitrile groups will also be deshielded.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Data Acquisition:
-
Acquire the spectrum on a spectrometer operating at 100 MHz or higher for ¹³C.
-
Standard acquisition uses proton decoupling (e.g., ¹H broadband decoupling) to simplify the spectrum to singlets (except for C-F coupling).
-
A spectral width of 0-200 ppm is typical. A longer acquisition time is necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and processed.
Mass Spectrometry (MS)
Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification.[8]
Predicted Mass Spectrum and Fragmentation:
The molecular weight of 2-Fluoro-6-nitrophenylacetonitrile (C₈H₅FN₂O₂) is 180.14 g/mol . The high-resolution mass should be very close to this value.
Predicted Major Fragments:
| m/z | Proposed Fragment | Neutral Loss | Notes |
| 180 | [C₈H₅FN₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 150 | [C₈H₅FN₂O]⁺• | NO | Loss of nitric oxide |
| 134 | [C₈H₅FN₂]⁺ | NO₂ | Loss of a nitro radical, common for nitroaromatics |
| 107 | [C₇H₅F]⁺ | NO₂, CN | Loss of cyano radical from [M-NO₂]⁺ |
| 103 | [C₇H₄FN]⁺ | NO₂, HCN | Loss of hydrogen cyanide from [M-NO₂]⁺ |
The fragmentation is predicted to be initiated by the cleavage of the nitro group, a common and energetically favorable pathway for nitroaromatic compounds.[8]
Figure 2: Proposed primary fragmentation pathway for 2-Fluoro-6-nitrophenylacetonitrile.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (10-100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: A standard non-polar capillary column (e.g., DB-5ms).
-
Injection: 1 µL injection with a split ratio (e.g., 50:1).
-
Oven Program: Start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: 230°C.
-
-
Data Analysis: The total ion chromatogram (TIC) will show a peak for the analyte. The mass spectrum corresponding to this peak can then be extracted and analyzed.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Fluoro-6-nitrophenylacetonitrile is not widely available, the hazards can be inferred from structurally similar compounds like 2-fluorophenylacetonitrile and 2-fluoro-6-nitrophenol.[9][10]
-
Potential Hazards:
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[9]
-
Conclusion
The structural elucidation of 2-Fluoro-6-nitrophenylacetonitrile can be effectively achieved through a combination of modern spectroscopic techniques. IR spectroscopy provides rapid confirmation of the key nitrile and nitro functional groups. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns. Finally, ¹H and ¹³C NMR spectroscopy provide the most detailed picture, allowing for the unambiguous assignment of the compound's constitution, with the characteristic C-F and H-F coupling patterns serving as definitive structural markers. This guide provides a robust framework for researchers to interpret the spectroscopic data of this versatile chemical intermediate, facilitating its use in further scientific discovery.
References
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Electronic Supplementary Material. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-nitrophenol. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-6-fluorophenylacetonitrile. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Nitrophenylacetonitrile. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). p-Nitrophenylacetonitrile. PubChem. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Fluoro-2-hydroxy-6-nitrophenyl)acetonitrile. PubChem. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Wiley-VCH GmbH. (n.d.). 2-Nitrophenylacetonitrile. SpectraBase. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, March 29). IR Infrared Spectroscopy Review - 15 Practice Problems - Signal, Shape, Intensity, Functional Groups [Video]. YouTube. [Link]
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United States Department of Agriculture Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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